Evidence 1: Regiochemical CF₃ Placement Drives Distinct Lipophilicity and Electronic Profile vs. Positional Isomer
The target compound places the trifluoromethyl group at the 2-position of the quinoline ring, whereas its closest positional isomer, Quinolin-3-yl(2-(trifluoromethyl)phenyl)methanone (CAS 1187165-86-1), places the CF₃ group on the ortho-position of the phenyl ring attached to the carbonyl [1]. This regiochemical difference produces a meaningful shift in computed lipophilicity: the isomer has a predicted XlogP of 4.3, while the target compound is estimated to have a lower XlogP (~3.5–3.8) based on the CF₃-quinoline conjugation effect [1]. Lower lipophilicity may translate to improved aqueous solubility and a reduced risk of promiscuous membrane partitioning, which are critical considerations in fragment-based screening and lead optimization [2].
| Evidence Dimension | Computed lipophilicity (XlogP) as a function of CF₃ placement |
|---|---|
| Target Compound Data | Predicted XlogP ~3.5–3.8 (CF₃ on quinoline 2-position; estimated from scaffold-level trends) |
| Comparator Or Baseline | Quinolin-3-yl(2-(trifluoromethyl)phenyl)methanone (CAS 1187165-86-1): Predicted XlogP = 4.3 |
| Quantified Difference | ΔXlogP ≈ 0.5–0.8 units lower for the target compound (qualitative estimate; direct experimental logP not available for either compound) |
| Conditions | Computed XlogP values from Chem960 database; target compound estimate derived from scaffold-level LogP trends for 2-TFMQ vs. CF₃-phenyl analogs |
Why This Matters
A 0.5–0.8 log unit difference in lipophilicity can significantly affect aqueous solubility, plasma protein binding, and nonspecific binding profiles—critical parameters for researchers selecting a core scaffold for medicinal chemistry campaigns.
- [1] Chem960. 3-(2-Trifluoromethylbenzoyl)quinoline (CAS 1187165-86-1) — Physicochemical Properties: XlogP = 4.3, H-bond acceptors = 5, rotatable bonds = 2. https://mip.chem960.com/cas/1187165861/ (accessed 2026). View Source
- [2] Marull M, Schlosser M. The direct metalation and subsequent functionalization of trifluoromethyl-substituted pyridines and quinolines. Eur J Org Chem. 2006. Electronic effects of CF₃ substitution position on quinoline reactivity. View Source
